Fluorapacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Identified Quantitative Data on Fluorapacin

The table below summarizes the key quantitative findings from a 2009 study on Fluorapacin's metabolites in a rat model [1].

| Aspect of Study | Details |

|---|---|

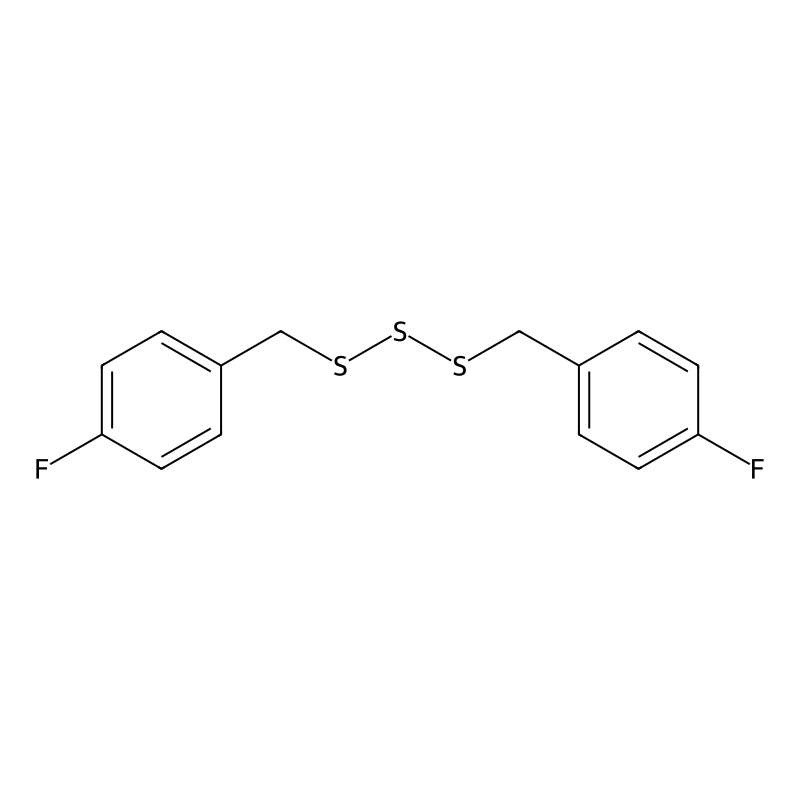

| Compound Name | This compound (bis(4-fluorobenzyl)trisulfide) [1] |

| Reported Activity | Broad-spectrum anti-proliferative activity; in vivo anti-tumor efficacy in human xenograft mice models [1] |

| Safety Profile | Described as having an "excellent safety profile" in the cited study [1] |

| Identified Metabolites | para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [1] |

| Analysis Method | A developed and validated HPLC-UV method for simultaneous determination of metabolites [1] |

| Excretion Recovery | Total urinary excretion recovery of p-FHA and p-FBA was 67.6 +/- 4.9% (mean +/- SE, n=6) of the dosage after 48 hours [1] |

Research Context and Pathways for Investigation

The search results confirm that this compound is a real compound that has been investigated for its anti-tumor properties, but its specific molecular mechanism remains unclear [1]. To guide your research, here are relevant signaling pathways and concepts frequently targeted in anti-cancer drug development that could be relevant to this compound.

The diagram below illustrates the interconnected nature of key oncogenic signaling pathways, which are common targets for anti-cancer therapies [2].

Key pathways and concepts to investigate for this compound's mechanism include [2] [3]:

- Receptor Tyrosine Kinases (RTKs): A common starting point for pro-growth signals.

- Key Oncogenic Pathways: The Ras/MAPK pathway and the PI3K/AKT/mTOR pathway are frequently activated or mutated in cancer and are major targets for small-molecule inhibitors [2].

- Cancer Stem Cells (CSCs): this compound's broad anti-proliferative activity suggests it might target CSCs. Key markers and their associated pathways include CD44 (Notch, Hedgehog, Wnt), CD133 (Wnt, PI3K-AKT), and EpCAM [3].

- Apoptotic Pathways: Many anti-cancer drugs work by triggering programmed cell death [2] [4].

Suggested Research Directions

Given the limited specific data, here are steps to build a complete profile of this compound:

- Investigate Key Pathways: Design experiments to test this compound's effect on the PI3K/AKT/mTOR and Ras/MAPK pathways, as their dysregulation is a cornerstone of cancer [2].

- Explore CSC Link: Given its broad anti-proliferative activity, examine whether this compound targets known lung cancer stem cell markers like CD44 or CD133, or inhibits their maintenance pathways such as Hedgehog, Notch, and Wnt [3].

- Consult Newer Models: Adhere to modern preclinical study design principles, which emphasize hypothesis testing, randomization, blinding, proper sample size calculation, and clear protocol registration to ensure robust and translatable results [5].

References

- 1. Identification and simultaneous determination of p-FHA and p-FBA, two... [pubmed.ncbi.nlm.nih.gov]

- 2. in Signaling : Therapeutic Targets, Combinatorial... Pathways Cancer [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lung Cancer Stem Cell Markers as Therapeutic Targets: An... [frontiersin.org]

- 4. How to select IgG subclasses in developing anti - tumor therapeutic... [jhoonline.biomedcentral.com]

- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

Fluorapacin microtubule polymerization disruption

Available Quantitative Data on Fluorapacin

The searched studies focused on this compound's stability and metabolites, rather than its direct effects on microtubules. The following table summarizes the available chemical and metabolic stability data.

| Aspect Studied | Condition / Metabolite | Key Finding or Identity |

|---|---|---|

| Chemical Stability [1] | Acid (1.0M HCl) | No effect on recovery |

| Base (1.0M NaOH) | Accelerated disproportionation | |

| Optimal pH (aqueous media) | pH 4.0–8.0 | |

| Strong light (4500 Lx, 10 days) | Substantial effect on recovery, especially in the finished product | |

| Metabolic Identification (in rat urine) [2] | para-Fluorohippuric Acid (p-FHA) | Major metabolite |

| para-Fluorobenzoic Acid (p-FBA) | Identified metabolite | |

| Total Urinary Excretion (48h) | 67.6% ± 4.9% of administered dose (as p-FHA and p-FBA) |

Experimental Protocols for Microtubule Polymerization Studies

While the specific protocols for this compound are not available, the following established methodologies are highly relevant for investigating a compound's effect on microtubules.

Live-Cell Imaging of Microtubule Dynamics

This protocol, adapted from a study on nerve growth factor and chondroitin sulfate proteoglycans, details how to visualize and quantify microtubule growth in live cells [3].

- 1. Cell Preparation and Transfection: Use a model cell line like rat pheochromocytoma (PC12) cells. Transfert cells with a plasmid like pEGFP-EB3, which expresses a fluorescent protein fused to EB3, a protein that binds to the growing plus ends of microtubules and appears as moving "comets" under a microscope [3].

- 2. Live-Cell Imaging:

- Culture transfected cells on glass-bottom dishes for 2-3 days, optionally with a treatment like nerve growth factor (NGF) to induce neuronal differentiation [3].

- Transfer the culture to a microscope with a heated stage (37°C) and 5% CO₂ supply [3].

- Acquire time-lapse images using a 100x oil objective at short intervals (e.g., every 0.8 seconds) [3].

- 3. Image and Data Analysis:

- Preprocessing: Use software to correct for photobleaching and cellular drift. Apply a background subtraction and a bandpass filter to enhance the EB3 comet signals [3].

- Particle Tracking: Employ automated tracking software to generate a spreadsheet of comet trajectories. Filter out tracks shorter than 5.6 seconds and those with a high curvature, which may represent noise [3].

- Rate Calculation: Calculate the instantaneous microtubule polymerization rate for each trajectory by dividing the frame-to-frame displacement of an EB3 comet by the time between frames [3].

Localized Disruption of Microtubule Entry

This innovative protocol describes a method to disrupt microtubule polymerization into specific cellular compartments, such as dendritic spines, without globally affecting microtubule dynamics in the cell [4].

- 1. Construct Design: Create a plasmid construct that fuses a Microtubule Elimination Domain (MTED), a peptide that potently depolymerizes microtubules, to an actin-binding peptide like LifeAct. This targets the depolymerizing activity to actin-rich structures [4].

- 2. Validation in Cell Culture:

- 3. Image Analysis: Compare the tubulin staining in transfected cells (visible via a fluorescent tag like mScarlet on the construct) to adjacent untransfected cells. Successful localization and function of the construct are indicated by a visible reduction of tubulin staining specifically in the transfected cells [4].

Microtubule Dynamics Regulation Pathway

The diagram below illustrates the general cellular pathway for regulating microtubule dynamics, which is relevant for understanding how a compound might disrupt the process.

References

- 1. Stability studies of anticancer agent bis(4-fluorobenzyl) trisulfide and... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and simultaneous determination of p-FHA and p-FBA, two... [pubmed.ncbi.nlm.nih.gov]

- 3. Localized Alteration of Microtubule in Response to... Polymerization [pmc.ncbi.nlm.nih.gov]

- 4. A methodology for specific disruption of microtubule ... polymerization [pmc.ncbi.nlm.nih.gov]

Metabolite Identification and Pharmacokinetics

A key preclinical study investigated the metabolic fate of Fluorapacin in rats. The research identified and established a method to simultaneously determine two primary metabolites in rat urine, which is essential for understanding the drug's pharmacokinetic profile [1].

The table below summarizes the quantitative data on these metabolites:

| Metabolite Name | Abbreviation | Chemical Nature | Excretion Recovery (Mean ± SE) | Significance |

|---|---|---|---|---|

| para-Fluorohippuric Acid | p-FHA | Hippuric acid derivative | Major metabolite | Main urinary metabolite of this compound [1]. |

| para-Fluorobenzoic Acid | p-FBA | Benzoic acid derivative | - | Secondary metabolite; further research into its own activity may be warranted [1] [2]. |

| Total Excretion | p-FHA + p-FBA | - | 67.6 ± 4.9% of dosage | High total recovery indicates urinary excretion is a major pathway for this compound clearance [1]. |

Experimental Protocol for Metabolite Analysis

The study provides a validated HPLC-UV method for the simultaneous determination of p-FHA and p-FBA in rat urine [1]. The following workflow outlines the key steps:

Experimental workflow for metabolite analysis

The specific methodological details are as follows:

- Sample Origin: Urine was collected from rats after intravenous administration of this compound [1].

- Analytical Technique: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) [1].

- Method Validation: The developed method was validated and demonstrated excellent specificity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies [1].

- Application: This method was successfully used to study the urinary excretion profile of this compound over 48 hours [1].

Research Context and Pathways

This compound (bis(4-fluorobenzyl)trisulfide) is a small molecule derivative of a natural product trisulfide. Prior to the metabolite study, it was known to have a broad spectrum of anti-proliferative activity and demonstrated in vivo anti-tumor efficacy in human xenograft mice models with an excellent safety profile [1].

While the specific molecular targets of this compound are not detailed in the search results, several key signaling pathways are frequently activated in tumors and are common targets for anti-tumor drug discovery. The relationship between these pathways and tumor processes can be visualized as follows:

{ Core signaling pathways in cancer }

Understanding these pathways provides context for the mechanisms that promising anti-tumor agents like this compound might influence [3] [4] [5].

How to Propose Further Research

The available data offers a solid starting point. To build a comprehensive whitepaper, I suggest you focus on the following areas:

- Compare Techniques: The HPLC-UV method for metabolites is a foundational pharmacokinetic tool. You could compare it with more modern approaches like LC-MS/MS for higher sensitivity in future studies.

- Leverage Advanced Models: Consult recent guidelines on General Principles of Preclinical Design [6] to design robust in vivo efficacy studies that minimize bias and enhance translational potential.

- Incorporate Modern Efficacy Evaluation: Consider adopting innovative methods for evaluating in vivo target efficacy, such as the Immunofluorescence and EdU labeling strategy [7], which allows for quantitative analysis of protein expression and cell proliferation within specific tumor areas.

References

- 1. Identification and simultaneous determination of p-FHA and p-FBA, two... [pubmed.ncbi.nlm.nih.gov]

- 2. Find 418846 and related products for scientific research at Merck [sigmaaldrich.com]

- 3. mTOR signaling and mTOR inhibitors in cancer: progress... pathway [cellandbioscience.biomedcentral.com]

- 4. Angiogenic signaling and pathways -angiogenic therapy for cancer anti [nature.com]

- 5. Frontiers | Targeting Signaling Networks in Several... Pathway [frontiersin.org]

- 6. General Principles of Preclinical Design - PMC Study [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quantitative Evaluation of in Target Vivo of... Efficacy [frontiersin.org]

Fluorapacin broad spectrum anti-proliferative activity

Chemical & Physical Characterization of Fluorapacin

The table below summarizes the core physicochemical and solid-state properties of this compound, which are critical for pre-formulation and quality control.

| Property Category | Details and Parameters |

|---|---|

| IUPAC Name / Synonyms | bis(p-fluorobenzyl)trisulfide; Bis(4-fluorobenzyl)trisulfide [1] |

| Molecular Formula | C₁₄H₁₂F₂S₃ [1] |

| Solid-State Form | Monoclinic crystal system [1] |

| Space Group | C2/c [1] |

| Unit Cell Parameters | a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, β = 104.25(1)° [1] |

| Thermal Properties (DSC) | Onset Melting Point: 60.4 - 60.7 °C; Peak Melting Point: 62.1 - 62.4 °C [1] |

| Thermal Stability (TGA) | 5% weight loss at 163.3 °C [1] |

| Vibrational Spectroscopy (FT-IR) | Characteristic absorption bands for S–S stretch, C–S stretch, and aromatic substitution [1] |

Preclinical Biological Data Summary

The following table consolidates the available activity, metabolic, and mechanistic information from preclinical studies.

| Aspect | Findings & Quantitative Data |

|---|---|

| Anti-proliferative Activity | Exhibits a broad spectrum of anti-proliferative activity in human xenograft mouse models. Demonstrated in vivo anti-tumor efficacy with an excellent safety profile [2] [1]. |

| Metabolites (Rat, in vivo) | Two main metabolites identified in rat urine: para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [2]. |

| Urinary Excretion (Rat) | p-FHA is the major metabolite. Total urinary excretion recovery of p-FHA and p-FBA was 67.6 ± 4.9% (mean ± SE, n=6) of the dosage within 48 hours of intravenous administration [2]. |

| Proposed Mechanism | Described as an antimitotic agent [1]. The precise molecular target and specific signaling pathways affected (e.g., MAPK, Wnt, Akt) are areas for further research, as is common for many natural product derivatives [3]. |

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, here are the methodologies for key experiments as described in the literature.

Metabolite Identification & Quantification in Rat Urine

This HPLC-UV method was developed for the simultaneous determination of the two main metabolites [2].

- Sample: Urine from rats after intravenous administration of this compound.

- Metabolite Identification: Initial identification of p-FHA and p-FBA was performed using GC-MS and HPLC.

- HPLC-UV Analysis: A specific HPLC-UV method was developed and validated. The method demonstrated excellent specificity, accuracy, precision, and stability.

- Application: The validated method was used to study the urinary excretion profile of this compound over 48 hours.

Crystal Structure and Solid-State Characterization

The following workflow was used to determine the crystal structure and characterize the solid-state properties of the drug substance [1].

Experimental workflow for this compound solid-state characterization [1]

Knowledge Gaps and Research Directions

Based on the compiled data, the following areas are critical for a complete understanding of this compound's mechanism and for advancing its development:

- Elucidate the Direct Molecular Target: While described as an "antimitotic agent," the precise protein or tubulin interaction site remains unknown. Target deconvination studies are needed.

- Map Signaling Pathway Perturbations: Research should focus on how this compound's activity affects key proliferation-related pathways such as MAPK, Wnt/β-catenin, Akt, p53, or NF-κB [3] [4]. The diagram below outlines this proposed investigative approach.

References

- 1. Crystal Structure Determination of New Antimitotic Agent Bis... [pmc.ncbi.nlm.nih.gov]

- 2. Identification and simultaneous determination of p-FHA and p-FBA, two... [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the recent trends in perturbing the cellular... [frontiersin.org]

- 4. Dysregulation of signaling and putative biomarkers in liver... pathways [spandidos-publications.com]

Comprehensive Technical Guide: Fluorapacin (bis(4-fluorobenzyl)trisulfide) - A Derivative of Dibenzyl Trisulfide

Introduction and Chemical Overview

Fluorapacin, scientifically known as bis(4-fluorobenzyl)trisulfide, represents a significant advancement in the development of natural product-derived anticancer agents. This synthetic derivative originates from dibenzyl trisulfide (DTS), a secondary metabolite isolated from the medicinal plant Petiveria alliacea (commonly known as Guinea Hen Weed or Anamu) [1] [2]. This compound has emerged as a promising chemotherapeutic candidate due to its broad-spectrum anti-proliferative activity and remarkable in vivo efficacy demonstrated in human xenograft mouse models [3] [4]. The strategic incorporation of fluorine atoms at the para-positions of the benzyl rings has enhanced both the pharmacological activity and metabolic stability compared to the parent compound, while maintaining an excellent safety profile that supports its continued development [4].

The molecular structure of this compound features a central trisulfide bridge (-S-S-S-) connected to two 4-fluorobenzyl groups. This arrangement creates a unique symmetrical configuration that has been thoroughly characterized through X-ray crystallography studies, revealing a monoclinic unit cell with dimensions a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, β = 104.25(1)°, and a cell volume of 1,448.4(2) ų [5]. The compound crystallizes in the space group C2/c with Z = 4, indicating four molecules per unit cell. Extensive physical characterization including X-ray powder diffraction (XRPD), Fourier-transform infrared (FT-IR) spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) has confirmed consistent crystalline forms regardless of recrystallization solvent, with DSC showing onset temperatures at 60.4-60.7°C and peak temperatures at 62.1-62.4°C for melting transitions [5].

Chemical Properties and Stability Profile

The chemical stability of this compound has been systematically evaluated under various stress conditions to determine appropriate formulation, storage, and handling parameters for pharmaceutical development. Comprehensive stability studies have revealed that this compound exhibits exceptional stability across a wide range of environmental conditions, with some specific vulnerabilities that require consideration in drug product development [4].

Table 1: Stability Profile of this compound API and Finished Pharmaceutical Product (FPP)

| Stress Condition | Exposure Parameters | Effect on this compound | Recovery/Notes |

|---|---|---|---|

| Thermal Stress | 40°C and 60°C for 10 days | No significant degradation | Excellent thermal stability |

| Freeze-Thaw Cycles | 3 cycles | Minimal impact | 99.57% recovery of API |

| Oxidative Stress | 30% H₂O₂ aqueous solution | Resistant to oxidation | Confirmed oxidative stability |

| Photolytic Stress | Strong light (4500±500 Lx) for 10 days | Substantial degradation | FPP more susceptible than API |

| Acidic Condition | 1.0M HCl | No significant degradation | Acid-stable |

| Basic Condition | 1.0M NaOH | Accelerated degradation | Disproportionation to disulfide (A) and tetrasulfide (B) |

| pH Range Stability | pH 2.0-10.0 for 6 hours | Optimal stability at pH 4.0-8.0 | Narrower stable range |

| Long-Term Stability | 25±2°C, RH 60±10%, 24 months | No significant chemical change | Minor color change in FPP |

| Accelerated Stability | 40±2°C, RH 75±5%, 6 months | No significant degradation | Suitable for clinical development |

The degradation pathway of this compound primarily involves disproportionation reactions under forced conditions, yielding two main related substances: bis(4-fluorobenzyl)disulfide (Compound A) and bis(4-fluorobenzyl)tetrasulfide (Compound B) [4]. These degradation products have been synthesized and characterized to confirm their structures and support the development of stability-indicating analytical methods. The susceptibility to basic conditions suggests that formulation strategies should avoid strongly alkaline excipients, while the photosensitivity indicates a requirement for light-protective packaging for the final drug product.

Mechanisms of Action

Microtubule Disruption and Antimitotic Activity

This compound exerts potent antiproliferative effects primarily through disruption of microtubule dynamics, functioning as a novel antimitotic agent. Mechanistic studies have revealed that this compound directly binds to β-tubulin at a specific cysteine residue (Cys-12), forming a covalent β-tubulin-SS-fluorobenzyl adduct [6]. This unique binding mechanism differentiates this compound from other tubulin-targeting agents such as taxanes and vinca alkaloids, which target distinct sites on tubulin. The modification of β-tubulin at Cys-12 leads to suppression of microtubule dynamics, resulting in mitotic arrest and subsequent apoptosis in cancer cells. This specific targeting of cysteine residues in tubulin also explains the compound's selectivity, as the redox-sensitive cysteine residues are more accessible in rapidly dividing cancer cells compared to normal cells.

MAP Kinase Pathway Modulation

This compound and its parent compound DTS demonstrate significant activity as mitogen-activated protein kinase (MAPK) signal transduction modulators [1] [2]. Specifically, these compounds cause hyper-phosphorylation of growth factor-induced MAP kinases ERK1 and ERK2, which are critical regulators of diverse cellular processes including proliferation, differentiation, and apoptosis. The MAPK pathway modulation contributes to the compound's broad-spectrum anticancer activity and may explain its effects on immune cell function and neuronal growth [2]. The sustained activation of ERK1/2 by DTS has been implicated in the improvement of long-term memory and neuronal growth, suggesting potential applications beyond oncology for these compounds.

Mechanisms of this compound showing multiple pathways leading to therapeutic effects

Cytochrome P450 Inhibition and Chemopreventive Potential

This compound and DTS demonstrate significant chemopreventive potential through inhibition of cytochrome P450 1A1 (CYP1A1) activity, a key enzyme involved in the metabolic activation of environmental procarcinogens such as benzo[a]pyrene [7]. Research has shown that DTS binds directly to and competitively inhibits the CYP1A1 active site without impacting the expression of the aryl hydrocarbon receptor (AHR). Molecular docking studies and dynamics simulations indicate that DTS binds proximal to the heme active site of CYP1A1, with the trisulfide bond playing a critical role in this interaction. This specific enzyme inhibition prevents the biotransformation of procarcinogens into their DNA-binding metabolites, thereby reducing carcinogen-induced DNA damage and potentially lowering cancer risk.

Immunomodulatory and Anti-inflammatory Activities

The immunomodulatory properties of this compound's parent compound, DTS, include a unique cytokine switching mechanism that downregulates pro-inflammatory cytokines from the Th-1 cell pathway while upregulating cytokines from the Th-2 pathway [2]. This immunomodulatory activity is complemented by significant effects on the reticuloendothelial system, including increased granulocyte counts and enhanced cellularity in thymic and Peyer's patches. Additionally, DTS prevents the denaturation of serum albumin, a characteristic feature of nonsteroidal anti-inflammatory drugs (NSAIDs), supporting its potential application in the treatment of inflammatory conditions [1] [2]. These immunomodulatory and anti-inflammatory properties may contribute to the compound's overall therapeutic profile, particularly in the context of cancer immunotherapy combinations and treatment of inflammation-associated malignancies.

Pharmacological Profile and Metabolism

In Vitro and In Vivo Anticancer Efficacy

This compound has demonstrated broad-spectrum anti-proliferative activity across diverse cancer cell lines, with particular potency observed in experimental models. The compound has shown excellent in vivo anti-tumor efficacy in human xenograft mouse models, with researchers noting an exceptional safety profile that supports its continued development as a clinical candidate [3] [4]. The parent compound DTS has demonstrated increased cytotoxic activity (70-1000 fold enhancement) when bound to albumin in vitro, suggesting that serum protein binding may enhance rather than diminish its therapeutic potential [2]. Notably, DTS exhibits selective toxicity toward cancer cells, as demonstrated in studies where zygotes of Asterina pectinifera (starfish) exposed to DTS at concentrations lethal to cancer cells (10 mM) showed no effect on the sensitive process of protein biosynthesis, and proliferation of HOFA human fibroblast (noncancerous) cells was not severely affected by concentrations lethal to most cancer cell lines [2].

Metabolic Fate and Pharmacokinetics

The metabolic pathway of this compound has been characterized through identification of its primary metabolites in rat urine following intravenous administration. Two major metabolites have been identified: para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [3]. These metabolites were identified using GC-MS and HPLC techniques, with p-FHA representing the major metabolite in urine. A validated HPLC-UV method demonstrated excellent specificity, accuracy, precision, and stability for simultaneous determination of these metabolites.

Table 2: Pharmacokinetic and Metabolic Parameters of this compound

| Parameter | Results | Experimental Conditions |

|---|---|---|

| Major Metabolites | p-FHA (para-fluorohippuric acid) and p-FBA (para-fluorobenzoic acid) | Rat urine after IV administration |

| Primary Metabolite | p-FHA | Identified by GC-MS and HPLC |

| Total Excretion Recovery | 67.6 ± 4.9% (mean ± SE, n=6) of dosage | 48 hours post-administration |

| Analytical Method | HPLC-UV with simultaneous determination | Validated method: excellent specificity, accuracy, precision |

| Protein Binding Effect | 70-1000 fold increase in cytotoxic activity when DTS bound to albumin | In vitro studies |

| Selective Toxicity | Non-cancerous HOFA fibroblasts not severely affected at 8.9 μM | Concentration lethal to most cancer cell lines |

The extensive urinary excretion of this compound metabolites (67.6% of administered dose within 48 hours) indicates favorable elimination characteristics with minimal potential for long-term tissue accumulation. The identification of the specific metabolic products provides important insights for designing appropriate bioavailability studies and understanding potential drug-drug interactions in clinical settings.

Therapeutic Potential and Applications

Anticancer Indications

The broad-spectrum activity of this compound against various cancer types positions it as a promising candidate for multiple oncology indications. The compound's unique mechanism of action targeting β-tubulin at Cys-12 suggests potential utility against tumors that have developed resistance to conventional tubulin-targeting agents [6]. The MAPK pathway modulation demonstrated by the parent compound DTS indicates potential applications in cancers driven by RAS/RAF mutations, where aberrant MAPK signaling plays a crucial role in tumor progression and maintenance [8] [2]. Furthermore, the CYP1A1 inhibitory activity [7] suggests potential application as a chemopreventive agent for individuals at high risk of developing environmentally-induced cancers, particularly those with exposure to polycyclic aromatic hydrocarbons and other CYP1A1-activated procarcinogens.

Non-Oncological Applications

Beyond its primary anticancer applications, the pharmacological profile of this compound and its parent compound DTS suggests potential utility in several non-oncological indications:

Neurodegenerative Disorders: The ability of DTS to promote neuronal growth and enhance long-term memory through MAPK pathway activation suggests potential applications in cognitive disorders, including Alzheimer's disease and other dementias [2].

Autoimmune Diseases: The cytokine switching mechanism that shifts immune responses from Th-1 to Th-2 dominance may have therapeutic potential in autoimmune conditions characterized by excessive Th-1 activity, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease [2].

Inflammatory Conditions: The anti-inflammatory properties evidenced by prevention of serum albumin denaturation, similar to NSAIDs, combined with the immunomodulatory activities, suggest potential applications in chronic inflammatory disorders [1].

The diverse pharmacological activities of the trisulfide compounds highlight the potential for drug repurposing beyond their original development as anticancer agents.

Analytical Methods and Experimental Protocols

HPLC-UV Method for Metabolite Quantification

A validated HPLC-UV method has been developed for the simultaneous determination of p-FHA and p-FBA, the two main metabolites of this compound in rat urine [3]. This method provides an excellent tool for metabolic studies and pharmacokinetic evaluations during pre-clinical development.

Protocol Details:

- Objective: Simultaneous quantification of p-FHA and p-FBA in rat urine

- Sample Preparation: Urine samples processed with appropriate dilution and purification steps

- Chromatographic Conditions:

- Column: Reverse-phase C18 column (specific details not provided in search results)

- Mobile Phase: Optimized gradient or isocratic system for separation

- Detection: UV detection at wavelengths optimized for the metabolites

- Run Time: Sufficient to resolve metabolites from endogenous compounds

- Validation Parameters:

- Specificity: No interference from urine matrix components

- Accuracy: Within acceptable limits for bioanalytical methods

- Precision: Demonstrates reproducible results

- Stability: Metabolites stable under analysis conditions

- Application: Successfully employed to study urinary excretion of this compound in rats over 48 hours

Stability-Indicating HPLC Method

A stability-indicating HPLC method has been developed and validated for assessing this compound stability under various stress conditions [4]. This method is crucial for pharmaceutical development, quality control, and determining appropriate storage conditions.

Protocol Details:

- Objective: Quantify this compound and its degradation products (disulfide and tetrasulfide)

- Stress Testing Conditions:

- Acidic/Basic Hydrolysis: 1.0M HCl and 1.0M NaOH

- Oxidative Stress: 30% hydrogen peroxide aqueous solution

- Photolytic Stress: Strong light (4500±500 Lx) for 10 days

- Thermal Stress: 40°C and 60°C for 10 days

- Analysis: Separation and quantification of intact this compound and degradation products

- Application: Used to establish optimal pH range (4.0-8.0) for formulation and identify photosensitivity as a primary stability concern

Experimental Protocol for In Vitro Antiproliferative Assays

The anti-proliferative activity of this compound and related compounds has been evaluated using standardized in vitro assays [6] [2].

Protocol Details:

- Cell Lines: Various human cancer cell lines, including neuroblastoma SH-SY5Y cells

- Compound Preparation: Serial dilutions in appropriate vehicle controls

- Exposure Time: Typically 48-72 hours

- Viability Assessment: MTT, XTT, or similar colorimetric assays

- Data Analysis: IC₅₀ determination using statistical methods

- Selectivity Assessment: Comparison with non-cancerous cell lines (e.g., HOFA human fibroblasts)

Therapeutic applications of this compound and DTS derived from their multifaceted mechanisms

Conclusion and Future Perspectives

This compound represents a promising chemotherapeutic candidate with a unique combination of mechanisms of action, favorable stability profile, and demonstrated efficacy in preclinical models. The compound's multimodal activity targeting microtubule dynamics, MAPK signaling, CYP1A1 inhibition, and immunomodulation distinguishes it from conventional anticancer agents and suggests potential for overcoming drug resistance. The comprehensive stability studies indicate suitable characteristics for pharmaceutical development, with identified vulnerabilities that can be addressed through appropriate formulation strategies.

Future development of this compound should focus on:

- Lead Optimization: Further structural modifications to enhance potency and reduce photosensitivity

- Formulation Development: Design of light-protected, stable formulations for clinical administration

- Combination Therapies: Exploration of synergistic combinations with conventional chemotherapeutics and targeted agents

- Biomarker Identification: Development of predictive biomarkers for patient selection based on mechanisms of action

- Clinical Trial Design: Strategic planning for phase I trials based on preclinical pharmacokinetic and toxicity data

References

- 1. Implications of dibenzyl trisulphide for disease treatment based on its... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) A critical review of the therapeutic potential of dibenzyl ... [academia.edu]

- 3. Identification and simultaneous determination of p-FHA and p-FBA, two... [pubmed.ncbi.nlm.nih.gov]

- 4. Stability studies of anticancer agent bis(4-fluorobenzyl) trisulfide and... [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structure Determination of New Antimitotic Agent Bis... [link.springer.com]

- 6. Synthesis and anti-tumor evaluation of new trisulfide . derivatives [semanticscholar.org]

- 7. sciencedirect.com/science/article/abs/pii/S0041008X21001095 [sciencedirect.com]

- 8. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]

Fluorapacin Preclinical Profile: Stability Data

The following table consolidates the key stability and property data for Fluorapacin from the identified preclinical study [1].

| Property / Condition | Details / Outcome |

|---|---|

| IUPAC Name | Bis(4-fluorobenzyl)trisulfide [1] |

| Degradation Products | Bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B), formed via disproportionation under stress conditions [1] |

| Photo-stability | Substantial degradation under strong light (4500 Lx ± 500 Lx) for 10 days; effect more pronounced in the Finished Pharmaceutical Product (FPP) than in the Active Pharmaceutical Ingredient (API) [1] |

| Acid/Base Stability | Stable in strong acid (1.0M HCl). Degradation accelerated in strong base (1.0M NaOH) [1] |

| Optimal pH Range | pH 4.0–8.0 (aqueous media, up to 6 hours) [1] |

| Oxidative Stability | Stable in 30% hydrogen peroxide aqueous solution [1] |

| Thermal Stability | Stable at elevated temperatures (40°C and 60°C for 10 days); minor color change in FPP under accelerated conditions [1] |

| Freeze-Thaw Stability | High API recovery (99.57%) after three cycles [1] |

| Overall Conclusion | "Excellent stability as a potential drug candidate for further clinical development investigation" [1] |

Experimental Protocols from Preclinical Studies

Here are the methodologies related to the key stability tests performed on this compound.

Forced Degradation and HPLC Analysis [1]

- Objective: To identify degradation products and evaluate stability under various stress conditions.

- Methodology:

- Disproportionation Stress: The drug substance was subjected to forced conditions to induce disproportionation. The resulting compounds, bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, were synthesized separately for verification.

- Stability-Indicating HPLC: A high-performance liquid chromatography (HPLC) method was developed and validated to separate this compound from its degradation products. This method was used for all quantitative stability evaluations.

- Specific Stress Conditions:

- Photostability: API and FPP were exposed to strong light (4500 Lx ± 500 Lx) for 10 days.

- Acid/Base Stability: Treated with 1.0M HCl and 1.0M NaOH.

- Oxidative Stability: Treated with 30% hydrogen peroxide aqueous solution.

- pH Stability: Studied in aqueous media across a pH range of 2.0–10.0 for up to 6 hours.

- Thermal Stability: Exposed to 40°C and 60°C for 10 days.

Long-Term and Accelerated Stability Testing [1]

- Objective: To determine the shelf-life and storage conditions for the API and Finished Pharmaceutical Product (FPP).

- Methodology:

- Samples were stored under accelerated conditions (40±2°C, 75±5% relative humidity) for 6 months and long-term conditions (25±2°C, 60±10% relative humidity) for 24 months.

- Samples were protected from light. The recovery of this compound was analyzed using the stability-indicating HPLC method, and physical observations (e.g., color change) were recorded.

Preclinical Research and Drug Development Workflows

While the search results provide specific data on this compound's stability, they do not detail its complete preclinical journey, such as its initial discovery or specific efficacy testing in animal models. The diagrams below outline the general preclinical and development process based on established frameworks [2] [3].

Diagram 1: Preclinical Research Workflow

This flowchart visualizes the early stages of drug development, from concept to the start of clinical trials [2].

Preclinical research workflow from concept to clinical trials [2].

Diagram 2: Signaling Pathways in Drug Mechanisms

Many anticancer agents act on specific signaling pathways. This compound's specific mechanism is not detailed in the search results, but this diagram illustrates two key pathways often dysregulated in cancer [4] [5].

Generalized signaling pathways (Wnt and MAPK) relevant to cancer drug mechanisms [4] [5].

Knowledge Gaps and Future Research Directions

The available information is a solid foundation, but several areas require further investigation for a complete preclinical profile:

- Mechanism of Action: The specific molecular target and anticancer mechanism of this compound are not defined in the search results.

- In-Vivo Efficacy: Data on its effectiveness in animal models of cancer is missing.

- Pharmacokinetics & Toxicology: Information on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) is not available.

References

- 1. Stability studies of anticancer agent bis(4-fluorobenzyl) trisulfide and... [pubmed.ncbi.nlm.nih.gov]

- 2. Process Flowchart | Process Street Drug Development [process.st]

- 3. The Drug Process | FDA Development [fda.gov]

- 4. Wnt- signalling and microRNAs network in carcinogenesis... pathways [molecular-cancer.biomedcentral.com]

- 5. MAPK signaling - Cusabio pathway [cusabio.com]

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Fluorapacin

Drug Profile and Importance of Stability-Indicating Methods

Fluorapacin (bis(4-fluorobenzyl)trisulfide) represents a promising anticancer agent currently in advanced development stages. As with all pharmaceutical compounds, establishing robust analytical methods for quality control and stability assessment is critical for regulatory approval. Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are specifically designed and validated to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and process impurities, providing essential data on drug stability under various environmental conditions.

The fundamental purpose of stability-indicating methods is to demonstrate that the method can accurately detect changes in the active ingredient quality over time while effectively distinguishing the API from its degradation products. These methods must undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, and reliability. For this compound, the development of such methods has been particularly important due to its susceptibility to disproportionation under specific conditions, forming related substances bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide [1].

Analytical Method Parameters and Conditions

HPLC Instrumentation and Operating Conditions

The stability-indicating HPLC method for this compound employs an isocratic separation approach with carefully optimized parameters to ensure precise quantification of both the API and its potential degradants. The method uses a Spherisorb ODS II C₁₈ column (250 mm × 4.6 mm, 5 μm particle size) maintained at 40±1°C. The mobile phase consists of acetonitrile and water in a ratio of 85:15 (v/v), delivered at a flow rate of 1.0 mL/min. Detection is performed using a UV detector set at 218 nm, with an injection volume typically between 10-20 μL [2].

For method development and forced degradation studies, gradient elution approaches may be employed using acidified aqueous mobile phases (such as 0.1% formic acid in water) with acetonitrile as the organic modifier. These methods typically utilize C18 columns with 3-5 μm particle sizes in a 100-150 mm length format, with column temperatures maintained at 30-40°C. The use of photodiode array (PDA) detection across 220-400 nm provides additional peak purity assessment, while mass spectrometry-compatible mobile phases facilitate peak identification during method development [3].

Method Validation Summary

The HPLC method for this compound has been comprehensively validated according to ICH guidelines, with the following performance characteristics:

Table 1: Validation Parameters for this compound HPLC Method

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 160-240 μg/mL | Correlation coefficient (R²) ≥ 0.999 |

| Correlation Coefficient | 0.9997 | R² ≥ 0.999 |

| Limit of Detection (LOD) | 1.4 ng/mL | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | 7.0 ng/mL | Signal-to-noise ratio ≥ 10:1 |

| Accuracy (API Recovery) | 98.27% | 98-102% |

| Accuracy (Drug Product Recovery) | 100.40% | 98-102% |

| Repeatability (RSD) | <1.0% | RSD ≤ 2.0% |

| Intermediate Precision | <1.0% | RSD ≤ 2.0% |

The method demonstrated excellent precision with relative standard deviations (RSD) below 1.0% for both repeatability and intermediate precision, confirming its reliability for quality control applications. The high sensitivity is evidenced by low LOD and LOQ values, enabling detection and quantification of trace impurities [2].

Stability Study Results and Forced Degradation Data

Stability Under Various Stress Conditions

This compound stability was evaluated under a range of forced degradation conditions to establish the stability-indicating capability of the method and identify potential degradation pathways. The drug substance and drug product were subjected to thermal, photolytic, hydrolytic, and oxidative stress according to ICH guidelines, with the following outcomes:

Table 2: Stability Profile of this compound Under Various Conditions

| Stress Condition | Parameters | Impact on this compound | Major Degradants Formed |

|---|---|---|---|

| Acidic Hydrolysis | 1.0M HCl | No significant degradation | None detected |

| Basic Hydrolysis | 1.0M NaOH | Substantial degradation | Disulfide (A) and Tetrasulfide (B) |

| Oxidative Stress | 30% H₂O₂ | No significant degradation | None detected |

| Thermal Stress | 40°C and 60°C for 10 days | No significant degradation | None detected |

| Photolytic Stress | Strong light (4500±500 Lux), 10 days | Substantial degradation (especially in drug product) | Not specified |

| pH Stability | pH 2.0-10.0 for 6 hours | Most stable at pH 4.0-8.0 | Disulfide (A) and Tetrasulfide (B) at extreme pH |

The studies revealed that this compound is particularly susceptible to basic conditions, where it undergoes disproportionation to form bis(4-fluorobenzyl)disulfide (Compound A) and bis(4-fluorobenzyl)tetrasulfide (Compound B). The drug also demonstrated significant photosensitivity, especially in the formulated drug product, indicating the need for light-protective packaging. Importantly, the method successfully separated all degradants from the main peak, confirming its stability-indicating capability [1].

Long-Term and Accelerated Stability

Under accelerated stability conditions (40±2°C, 75±5% relative humidity) for 6 months, this compound API and finished pharmaceutical product (FPP) showed no significant changes except for minor color changes in the FPP. Similarly, under long-term conditions (25±2°C, 60±10% relative humidity) for 24 months, the product remained stable. The drug also demonstrated stability through freeze-thaw cycles, with 99.57% recovery of API after three cycles, confirming the robustness of the formulation [1].

Method Validation Protocol

Validation Experimental Procedures

4.1.1 Specificity and Forced Degradation Protocol

Specificity is demonstrated through forced degradation studies to show separation of the API from degradants:

Acidic and Basic Hydrolysis: Prepare solutions of this compound in 0.1M HCl and 0.1M NaOH, respectively. Heat at 60°C for 1-8 hours, neutralizing aliquots at various timepoints [4] [5].

Oxidative Degradation: Expose this compound solution to 3-15% hydrogen peroxide for 24 hours at room temperature, monitoring degradation progression [1] [4].

Photolytic Degradation: Expose solid drug substance and drug product to strong light (4500±500 Lux) for up to 10 days in a photostability chamber [1].

Thermal Degradation: Incubate solid drug substance at 40°C and 60°C for 10 days in controlled stability chambers [1].

All degradation samples are analyzed using the HPLC method, with peak purity assessed using photodiode array detection (PDA) to ensure no co-elution of degradants with the API peak [5].

4.1.2 Linearity, Accuracy and Precision Protocols

Linearity is established by preparing a minimum of five concentrations spanning from 50-150% of the target test concentration (typically 160-240 μg/mL for this compound). Each concentration is injected in triplicate, and the peak areas are plotted against concentration. The correlation coefficient (R²) should be ≥0.999, and the y-intercept should not significantly differ from zero [6] [5].

For accuracy determination, prepare a minimum of nine samples over three concentration levels (50%, 100%, and 150% of target) covering the specified range. For the drug product, spike known amounts of API into placebo matrix. Calculate percent recovery for each level, with acceptable recovery typically set at 98-102% [6] [5].

Precision validation includes both repeatability and intermediate precision:

Repeatability: Prepare six independent sample preparations at 100% of test concentration by a single analyst using the same instrument on the same day. Calculate %RSD of assay results, with acceptance criteria of ≤2.0% [6] [5].

Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and using a different HPLC system. The %RSD for the combined results from both analysts should be ≤2.0% [5].

Robustness and System Suitability Testing

Robustness is evaluated by deliberately introducing small, deliberate variations in method parameters:

- Flow Rate: Vary by ±0.1 mL/min from nominal

- Column Temperature: Vary by ±5°C from set point

- Mobile Phase Composition: Vary organic component by ±2-3%

- pH: Vary mobile phase pH by ±0.1-0.2 units

- Different HPLC Columns: Test multiple columns from same manufacturer and/or different lots

System suitability tests are established to ensure method performance at the time of analysis. For this compound, these typically include:

- Theoretical plates: >2000

- Tailing factor: <2.0

- Relative standard deviation: <2.0% for multiple injections of standard solution [6] [5]

Drug Development Context and Regulatory Pathway

The development and validation of stability-indicating methods represent a critical component of the overall drug development process for this compound. These analytical procedures provide essential data required for regulatory submissions throughout the development lifecycle. The following workflow illustrates how analytical development integrates with the broader drug development pathway:

Regulatory Submission Requirements

Stability-indicating HPLC methods and their validation data are essential components of regulatory submissions throughout drug development:

Preclinical Stage: Initial method development establishes "scientific soundness" with laboratory notebook documentation [7] [5].

IND Submission: Method validation data must demonstrate the method is suitable for its intended purpose in assessing the identity, strength, quality, and purity of the drug substance and product [8].

Phase 1 Clinical Trials: Methods require verification of performance characteristics with emphasis on safety-related attributes [7] [5].

Phase 2-3 Clinical Trials: Method validation expands to include all ICH Q2(R1) parameters with increasing rigor [7] [5].

NDA Submission: Fully validated methods with complete supporting data are required, including demonstration of stability-indicating capabilities through forced degradation studies [7] [5].

The Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions must include detailed information on the analytical procedures used for quality control, including complete method validation reports and stability data supporting the proposed retest period or shelf life [8].

Conclusion

The stability-indicating HPLC method for this compound represents a robust, validated analytical procedure suitable for quality control in both research and regulatory environments. The method demonstrates excellent specificity by effectively separating this compound from its degradation products formed under various stress conditions, particularly the disproportionation products generated under basic conditions.

The comprehensive validation data confirm that the method meets all regulatory requirements for accuracy, precision, linearity, specificity, and robustness. The stability studies reveal that this compound exhibits good stability under most conditions, with particular vulnerability to basic environments and light exposure, informing appropriate packaging and storage considerations.

These Application Notes provide a comprehensive framework for implementing this analytical method in quality control laboratories, with detailed protocols ensuring proper method application and validation. The integration of this stability-indicating method throughout the drug development lifecycle supports the continued advancement of this compound as a promising anticancer agent toward regulatory approval and clinical application.

References

- 1. studies of anticancer agent bis(4-fluorobenzyl) trisulfide and... Stability [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of anti-tumor agent bis(4-fluorobenzyl)... [pubmed.ncbi.nlm.nih.gov]

- 3. of Development - Stability Analytical Procedures by Indicating ... HPLC [chromatographyonline.com]

- 4. (PDF) stability : a review indicating HPLC method development [academia.edu]

- 5. of Stability-Indicating Validation for Pharmaceuticals... HPLC Methods [chromatographyonline.com]

- 6. : Ensuring HPLC and Regulatory... Method Validation Accuracy [mastelf.com]

- 7. The Road to Approval: Navigating the Clinical Drug ... Development [alacrita.com]

- 8. Preparing an IND Application : 5 Best Practices from the Field [thefdagroup.com]

Analytical Method Validation: An Overview

Analytical method validation is a documented process that demonstrates a laboratory method is suitable for its intended use and provides reliable, accurate, and consistent results for decision-making [1]. It is a critical requirement in the pharmaceutical industry to ensure product quality, safety, and efficacy, and to meet regulatory standards set by agencies like the FDA and EMA, as well as guidelines like ICH Q2(R1) [1].

The core objective is to establish, through laboratory studies, that the method's performance characteristics meet the requirements for testing a specific analyte in a specified matrix [2]. For a drug like "Fluorapacin," this would involve validating a method to precisely quantify the active ingredient and its impurities.

The main validation parameters that must be evaluated are summarized in the table below [3] [1] [2].

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness between the measured value and a true or reference value [1]. | Recovery: 98-102% [3] [4]. |

| Precision | Degree of scatter in repeated measurements under normal conditions. Includes repeatability and intermediate precision [1]. | Repeatability: RSD ≤ 2.0% (for assay) [3] [2]. Intermediate Precision: RSD ≤ 2.0% (for assay) [2]. |

| Specificity | Ability to measure the analyte unequivocally in the presence of other components like excipients or impurities [1]. | No interference from blank or placebo at the retention time of the analyte peak; peak purity should pass [2]. |

| Linearity | Ability to produce results directly proportional to analyte concentration [1]. | Correlation coefficient (r²) ≥ 0.99 or 0.999 [1] [4]. |

| Range | Interval between upper and lower levels of analyte that demonstrate suitable precision, accuracy, and linearity [1]. | Derived from linearity studies, e.g., 50-120% of test concentration [4]. |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3 or based on standard deviation [1]. |

| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 or based on standard deviation [1]. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | The method should remain valid and meet system suitability criteria [1]. |

Proposed Application Notes & Protocol for this compound

This protocol outlines the validation of a UV-Spectrophotometric method for the assay of this compound in tablet formulation, based on a model protocol for Ciprofloxacin [3].

Objective

To validate an analytical method for the determination of this compound in this compound 500 mg tablets. The method will be used for routine manufacturing and stability testing [3].

Methodology Summary

- Instrument: UV-Visible Spectrophotometer

- Solvent Selection: Prepare a stock solution of this compound working standard in different media (e.g., 0.1N HCl, phosphate buffers pH 2.5 and 7.4, distilled water). Scan over 190-400 nm to determine the λmax in each medium [3].

- Standard Preparation: Prepare a solution of this compound working standard at a concentration of 0.01 mg/ml in the selected solvent [3].

- Sample Preparation: Weigh and powder 20 tablets. Extract a quantity of powder equivalent to 10 mg of this compound into the selected solvent. Dilute to obtain a final concentration within the Beer-Lambert's law range [3].

Experimental Validation Plan & Protocols

The following workflow outlines the step-by-step process for validating the analytical method.

Diagram 1: A logical workflow for the validation of the this compound analytical method.

3.1 Specificity

- Procedure: Prepare and analyze a blank (solvent), a placebo (containing all excipients except this compound), and a standard solution of this compound. Record the spectra or readings [2].

- Acceptance Criteria: The blank and placebo should show no interference (e.g., no absorbance) at the λmax of this compound [2].

3.2 Linearity and Range

- Procedure: Prepare a minimum of five standard solutions of this compound across a range of concentrations (e.g., 1, 2, 3, 4, and 5 μg/ml). Measure the absorbance of each solution at the determined λmax and plot absorbance versus concentration [3] [1].

- Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.99. The y-intercept should be statistically insignificant [4].

3.3 Accuracy (Recovery)

- Procedure: Perform a spike recovery study. Prepare placebo samples spiked with known quantities of this compound working standard at three levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Analyze and calculate the percentage recovery [3] [4].

- Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%, and the %RSD should be NMT 2.0% [4].

3.4 Precision

- 3.4.1 Repeatability (Method Precision):

- 3.4.2 Intermediate Precision (Ruggedness):

- Procedure: Repeat the method precision study on a different day, using a different analyst and/or different instrument. Analyze six sample preparations from the same batch [3] [2].

- Acceptance Criteria: The %Assay results from both sets (total of 12 determinations) should be within 98.0% to 102.0% with an overall %RSD of NMT 2.0% [2].

3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Procedure: LOD and LOQ can be calculated based on the standard deviation of the response (y-intercepts of the regression line) and the slope (S) of the calibration curve [3].

- LOD = 3.3 × (SD/S)

- LOQ = 10 × (SD/S)

- Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify potential impurities or degradation products as required by the method's purpose.

3.6 Robustness

- Procedure: Deliberately introduce small, intentional variations in method parameters. For a spectrophotometric method, this could include:

- Wavelength variation (e.g., λmax ± 1 nm)

- Variation in solvent pH

- Different brands or batches of solvent

- Acceptance Criteria: The method should remain unaffected by these variations, with the assay results meeting system suitability criteria and the %RSD being NMT 2.0% [1].

Data Presentation: Summary of Acceptance Criteria

The table below consolidates the quantitative targets for the key validation parameters.

| Validation Parameter | Experimental Level / Detail | Acceptance Criteria | | :--- | :--- | :--- | | Accuracy (Recovery) | 80%, 100%, 120% (3 reps each) | Mean Recovery: 98-102% | RSD: NMT 2.0% | | Repeatability | 6 individual sample preparations | %Assay: 98-102% | RSD: NMT 2.0% | | Intermediate Precision | 6 preps by a second analyst/equipment/day | Overall %Assay: 98-102% | Overall RSD: NMT 2.0% | | Linearity | 5 concentrations (e.g., 1-5 μg/ml) | Correlation coefficient (r²) ≥ 0.99 | | | Range | Derived from linearity | e.g., 50%-120% of test concentration [4] | |

Revalidation and Change Control

A validated method should be revalidated whenever there is a significant change that could affect the analysis. This includes:

- A change in the manufacturing process or formula of the drug product [4].

- A change in the analytical procedure itself [3].

- As a periodic requirement (e.g., every 5 to 10 years) even if no changes occur, to ensure the method remains in a validated state [3] [4].

Any proposed change to a validated method must be formally documented through a Change Control Procedure (using a designated form and SOP) and the justification for the change must be provided. The modified method must then be revalidated according to the protocol [3].

Key Considerations for Researchers

- Documentation is Key: Maintain a comprehensive Validation Protocol before starting and a detailed Validation Report after completion. These documents should be reviewed and approved by the Quality Assurance (QA) unit [1] [2].

- System Suitability: Before beginning any validation experiments, ensure the instrument system is suitable for the analysis as per predefined criteria [2].

- Lifecycle Approach: Method validation is not a one-time event. Consider adopting a lifecycle approach, which includes ongoing performance verification and monitoring to ensure the method remains fit-for-purpose throughout its use [1].

References

- 1. in Pharmaceuticals | Pharmaguideline Analytical Method Validation [pharmaguideline.com]

- 2. (AMV) Analytical / Guide - Pharma... Method Validation Procedure [pharmabeginers.com]

- 3. Protocol for... | Pharmaguideline Analytical Method Validation [pharmaguideline.com]

- 4. Protocol for Titration Analytical Method Validation Method [m-pharmaguide.com]

Comprehensive Application Notes and Protocols: Quantitative Determination of Fluorapacin in Pharmaceutical Preparations Using Stability-Indicating HPLC Method

Introduction

Fluorapacin (bis(4-fluorobenzyl)trisulfide) represents a promising anti-tumor agent currently under development as a pharmaceutical candidate. The quality control of active pharmaceutical ingredients (APIs) and finished pharmaceutical products (FPPs) requires robust analytical methods that can accurately quantify the active component while distinguishing it from potential degradation products. This document outlines a validated stability-indicating HPLC method for the quantitative determination of this compound, enabling precise quality assessment during drug development and manufacturing processes. The method has been specifically designed to separate this compound from its related substances, particularly degradation products that may form under various stress conditions, ensuring accurate quantification of the active compound in stability studies and quality control testing.

Method Development and Optimization

Chromatographic Conditions

The development of an effective HPLC method for this compound quantification required systematic optimization of critical parameters to achieve optimal separation, peak symmetry, and analysis efficiency. Through extensive experimentation, the conditions summarized in Table 1 were established as optimal for the reliable quantification of this compound in both API and pharmaceutical preparations.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Spherisorb ODS II C₁₈ (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/water (85:15, v/v) |

| Temperature | 40 ± 1°C |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 218 nm |

| Injection Volume | 50 μL |

| Run Time | 15 minutes |

| Retention Time of this compound | ~8.2 minutes |

The selection of a Spherisorb ODS II column provides excellent peak shape and separation efficiency for this compound. The isocratic elution with acetonitrile and water in 85:15 ratio offers an optimal balance between analysis time and resolution, effectively separating this compound from its potential degradation products. The elevated column temperature of 40°C enhances chromatographic efficiency and consistency, while UV detection at 218 nm corresponds to the maximum absorbance wavelength of this compound, ensuring superior sensitivity [1].

Detection Wavelength Selection

The detection wavelength was optimized through UV spectrum analysis of this compound. The compound exhibits strong UV absorption at 218 nm due to its conjugated molecular structure. This wavelength provides maximum sensitivity for detection and quantification while minimizing potential interference from excipients commonly present in pharmaceutical formulations. UV-Vis spectroscopy functions by measuring the amount of discrete wavelengths of UV or visible light absorbed by a sample, which is proportional to the concentration of the analyte according to the Beer-Lambert law [2]. The fixed wavelength detection at 218 nm ensures high sensitivity for this compound quantification while maintaining baseline stability.

Method Validation

The developed HPLC method was comprehensively validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its reliability, accuracy, and suitability for the intended application. Validation parameters assessed included specificity, linearity, accuracy, precision, sensitivity, and robustness.

Specificity

The method demonstrated excellent specificity by effectively separating this compound from its forced degradation products. Under various stress conditions, this compound peak purity was confirmed, indicating no co-elution with degradation products. The two primary degradation compounds, identified as bis(4-fluorobenzyl)disulfide (Substance A) and bis(4-fluorobenzyl)tetrasulfide (Substance B), were baseline resolved from the main peak, confirming the stability-indicating capability of the method [3].

Linearity and Range

The calibration curve for this compound was constructed over the concentration range of 160-240 μg/mL, which encompasses the target assay concentration of 200 μg/mL. The method exhibited excellent linearity with a correlation coefficient (R²) of 0.9997, indicating a strong proportional relationship between peak area and concentration. The regression equation derived from the linearity study enables accurate quantification of this compound in unknown samples.

Accuracy and Precision

Method accuracy was determined through recovery studies using spiked samples at multiple concentration levels. The results demonstrated high accuracy with average recoveries of 98.27% for this compound API and 100.40% for its drug product, confirming the method's ability to provide results close to the true value.

Table 2: Method Validation Summary

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 160-240 μg/mL | - |

| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.995 |

| Accuracy (API) | 98.27% | 98-102% |

| Accuracy (Drug Product) | 100.40% | 98-102% |

| Repeatability (RSD) | <1.0% | RSD ≤ 2.0% |

| Intermediate Precision (RSD) | <1.0% | RSD ≤ 2.0% |

| LOD | 1.4 ng/mL | - |

| LOQ | 7.0 ng/mL | - |

Method precision was evaluated through both repeatability and intermediate precision studies. The relative standard deviation (RSD) for both parameters was less than 1.0%, confirming the method's ability to provide consistent results under normal operating conditions [1].

Sensitivity

The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.4 ng/mL and limit of quantification (LOQ) of 7.0 ng/mL. These values indicate the method's suitability for detecting and quantifying trace levels of this compound, which is particularly valuable for stability studies where minor degradation must be monitored.

System Suitability

System suitability tests were incorporated to ensure the analytical system's adequacy throughout the method's application. The method consistently met acceptance criteria for theoretical plate count, tailing factor, and repeatability, confirming robust system performance.

Table 3: System Suitability Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Theoretical Plates | >5000 | >2000 |

| Tailing Factor | <1.5 | ≤2.0 |

| Repeatability (RSD, n=6) | <1.0% | ≤2.0% |

| Retention Time RSD | <1.0% | ≤2.0% |

Stability Studies

Forced Degradation Studies

Comprehensive forced degradation studies were conducted to elucidate the stability profile of this compound under various stress conditions. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and packaging configurations.

Table 4: Summary of this compound Stability Under Various Stress Conditions

| Stress Condition | Parameters | Results | Conclusion |

|---|---|---|---|

| Hydrolytic (Acid) | 1.0 M HCl, RT, 24 h | No significant degradation | Stable in acidic conditions |

| Hydrolytic (Base) | 1.0 M NaOH, RT, 24 h | Substantial degradation to A and B | Labile to strong base |

| Oxidative | 30% H₂O₂, RT, 24 h | No significant degradation | Stable to oxidation |

| Photolytic | 4500 ± 500 Lux, 10 days | Substantial degradation in FPP | Photosensitive in formulation |

| Thermal | 40°C and 60°C, 10 days | No significant degradation | Thermally stable |

| pH Stability | pH 2.0-10.0, 6 h | Optimal stability at pH 4.0-8.0 | Stable in physiological pH range |

This compound demonstrated particular sensitivity to basic conditions, where it undergoes disproportionation to form bis(4-fluorobenzyl)disulfide (Substance A) and bis(4-fluorobenzyl)tetrasulfide (Substance B). The drug substance also exhibited photosensitivity, especially in the formulated product, indicating the need for light-protective packaging. Interestingly, this compound showed resistance to oxidative stress and thermal degradation, suggesting these factors pose minimal risk to product stability [3].

Kinetic Degradation Studies

The degradation kinetics of this compound follow first-order reaction patterns under most stress conditions, where the degradation rate is proportional to the concentration of the drug. This kinetic behavior is common for pharmaceutical compounds and allows for the prediction of the product's shelf life through accelerated stability studies. The kinetic parameters, including degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), can be calculated to establish appropriate retest periods and expiration dating [4].

Experimental Protocols

Standard Solution Preparation

Materials: this compound reference standard (purity ≥99%), acetonitrile (HPLC grade), volumetric flasks (10 mL, 25 mL, 50 mL), analytical balance, micropipettes.

Procedure:

- Accurately weigh approximately 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask.

- Dissolve in and dilute to volume with mobile phase to obtain a stock solution of concentration 1000 μg/mL.

- Sonicate for 5 minutes to ensure complete dissolution.

- Pipette 5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a working standard solution of 200 μg/mL.

- Filter through a 0.45 μm PVDF membrane filter before injection.

Sample Preparation

For API Analysis:

- Accurately weigh approximately 50 mg of this compound API and transfer to a 50 mL volumetric flask.

- Dissolve in and dilute to volume with mobile phase.

- Sonicate for 10 minutes with occasional shaking to ensure complete dissolution.

- Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to volume with mobile phase.

- Filter through a 0.45 μm PVDF membrane filter before injection.

For Finished Pharmaceutical Product:

- Accurately weigh and transfer powdered sample equivalent to 50 mg of this compound to a 100 mL volumetric flask.

- Add approximately 70 mL of mobile phase and sonicate for 30 minutes with occasional shaking.

- Dilute to volume with mobile phase and mix well.

- Filter through a 0.45 μm PVDF membrane filter, discarding the first 5 mL of filtrate.

- Pipette 5 mL of the filtrate into a 25 mL volumetric flask and dilute to volume with mobile phase.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

- Set the column temperature to 40°C and the detection wavelength to 218 nm.

- Inject 50 μL of the mobile phase as a blank to confirm system cleanliness.

- Perform six consecutive injections of the standard solution to verify system suitability.

- Inject the standard solutions followed by the sample solutions.

- Record the chromatograms and integrate the peaks.

Forced Degradation Studies Protocol

Acidic Degradation:

- Transfer 50 mg of this compound to a 50 mL volumetric flask.

- Add 5 mL of 0.1 M HCl and allow to stand at room temperature for 30 minutes.

- Neutralize with 0.1 M NaOH and dilute to volume with mobile phase.

- Prepare further dilutions as needed and analyze.

Basic Degradation:

- Transfer 50 mg of this compound to a 50 mL volumetric flask.

- Add 5 mL of 0.1 M NaOH and allow to stand at room temperature for 30 minutes.

- Neutralize with 0.1 M HCl and dilute to volume with mobile phase.

- Prepare further dilutions as needed and analyze.

Oxidative Degradation:

- Transfer 50 mg of this compound to a 50 mL volumetric flask.

- Add 5 mL of 3% hydrogen peroxide and allow to stand at room temperature for 60 minutes.

- Dilute to volume with mobile phase and analyze.

Photolytic Degradation:

- Spread evenly a thin layer of this compound in a petri dish.

- Expose to visible light (4500 ± 500 Lux) for 10 days.

- Prepare samples as described in section 5.2 and analyze.

Visual Workflows

Analytical Method Workflow

Figure 1: Analytical Method Workflow for this compound Quantification

Degradation Pathways and Analysis

Figure 2: this compound Degradation Pathways and Analysis

Discussion

The developed HPLC method represents a robust analytical tool for the quantification of this compound in pharmaceutical preparations. The method's stability-indicating nature ensures accurate determination of the active ingredient even in the presence of degradation products. The simple isocratic elution reduces analysis time and cost while maintaining excellent separation efficiency. Method validation confirmed that all parameters fall within acceptable limits specified by ICH guidelines, making the method suitable for quality control applications in regulatory environments governed by major pharmacopoeias such as USP, EP, and JP [5] [6] [7].

The stability studies revealed that this compound is particularly susceptible to basic conditions and light exposure, suggesting that the formulated product requires protection from these factors during storage. The identification of specific degradation products provides valuable information for impurity profiling and specification setting. The knowledge gained from these studies guides appropriate packaging selection—opting for light-resistant containers—and supports the establishment of suitable shelf-life recommendations.

Conclusion

The HPLC method detailed in these application notes provides a reliable, accurate, and precise approach for quantifying this compound in pharmaceutical preparations. The method's validation according to ICH guidelines and demonstrated stability-indicating capability make it suitable for quality control applications in both research and development and manufacturing settings. The comprehensive forced degradation studies offer valuable insights into the stability characteristics of this compound, informing proper storage conditions and packaging requirements. This methodology supports the continued development of this compound as a promising anti-tumor agent by ensuring the maintenance of product quality, safety, and efficacy throughout its shelf life.

References

- 1. of anti-tumor agent bis(4-fluorobenzyl)... Quantitative determination [pubmed.ncbi.nlm.nih.gov]

- 2. - UV : Principle, Strengths and... | Technology Networks Vis Spectroscopy [technologynetworks.com]

- 3. studies of anticancer agent bis(4-fluorobenzyl) trisulfide and... Stability [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic strategies for degradation study of... kinetic [jast-journal.springeropen.com]

- 5. | EP | JP - Pharmacopeia Organizations - Info at Dedecke USP [dedecke-gmbh.de]

- 6. vs USP vs EP vs BP: Pharmacopoeia Differences | Ramoliya IP [ramoliya.com]

- 7. Pharmacopoeial Standards: USP vs. EP vs. JP – MASI Longevity... [masi.eu]

Fluorapacin chromatography Spherisorb ODS II C18

HPLC Method for Fluorapacin Analysis

The table below summarizes the key parameters for the quantitative determination of this compound (bis(4-fluorobenzyl)trisulfide) in both its API (Active Pharmaceutical Ingredient) and drug product form, as developed in the cited study [1].

| Parameter | Specification |

|---|---|

| Objective | Quantitative determination of anti-tumor agent this compound (bis(4-fluorobenzyl)trisulfide) [1] |

| Column | Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 µm) [1] |

| Mobile Phase | Acetonitrile/Water (85:15, v/v) [1] |

| Flow Rate | 1.0 mL/min [1] |

| Column Temperature | 40 ± 1 °C [1] |

| Detection (UV) | 218 nm [1] |

| Injection Volume | Not specified in search results |

| Run Time | Not specified in search results |

Method Validation Data

The method was validated and showed the following performance characteristics [1]:

| Validation Parameter | Result |

|---|---|

| Linearity Range | 160 - 240 µg/mL [1] |

| Correlation Coefficient | 0.9997 [1] |

| LOD (Limit of Detection) | 1.4 ng/mL [1] |

| LOQ (Limit of Quantification) | 7.0 ng/mL [1] |

| Accuracy (API) | 98.27% Recovery [1] |

| Accuracy (Drug Product) | 100.40% Recovery [1] |

| Precision (RSD) | < 1.0% [1] |

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis and method validation, synthesized from the available method details and standard practices in pharmaceutical analysis [1] [2].

Key Considerations for the Protocol